4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring, with additional alkyl and alkenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate alkene. One common method is the hydroboration of 4-methylpent-1-en-2-yl with a boron-containing reagent such as bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst like palladium or platinum, and a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of recyclable catalysts and solvents is also a key consideration in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The alkyl and alkenyl groups can be substituted with other functional groups through various reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted dioxaborolanes depending on the reagents used.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes for biological imaging.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane
Comparison
Compared to similar compounds, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl and alkenyl substituents, which influence its reactivity and selectivity in chemical reactions. Its structure provides a balance between steric hindrance and electronic effects, making it particularly effective in certain cross-coupling reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQSOFLDLTHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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